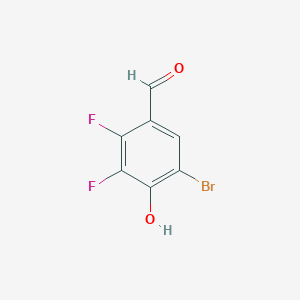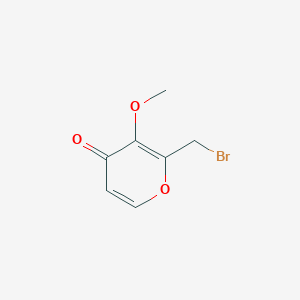
2-(bromomethyl)-3-methoxy-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group This specific compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the third position on the pyranone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the bromomethylation of 3-methoxy-4H-pyran-4-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
化学反应分析
Types of Reactions
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the carbonyl group or the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or an aldehyde .
科学研究应用
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: This compound also contains a bromomethyl group but differs in the ring structure, which is a dioxolane instead of a pyranone.
2-(Bromomethyl)benzonitrile: This compound has a bromomethyl group attached to a benzonitrile ring, offering different reactivity and applications.
2-(Bromomethyl)acrylic acid:
Uniqueness
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is unique due to its combination of a bromomethyl group and a methoxy group on a pyranone ring. This specific arrangement imparts distinct reactivity and properties, making it valuable for various synthetic and research applications .
属性
分子式 |
C7H7BrO3 |
|---|---|
分子量 |
219.03 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-methoxypyran-4-one |
InChI |
InChI=1S/C7H7BrO3/c1-10-7-5(9)2-3-11-6(7)4-8/h2-3H,4H2,1H3 |
InChI 键 |
IDVYNXUKMTULLG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(OC=CC1=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


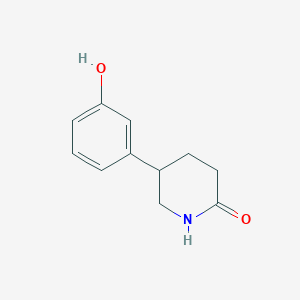
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
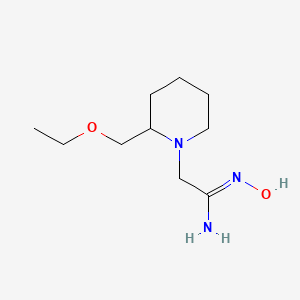
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
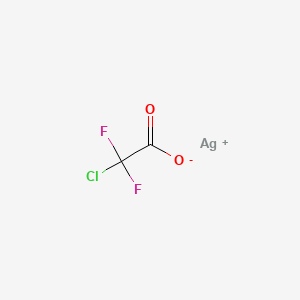
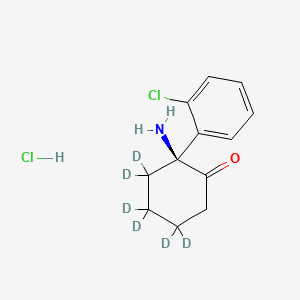
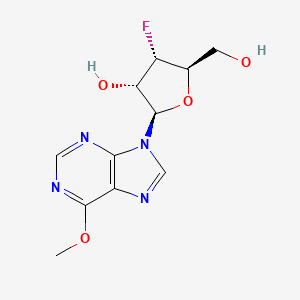
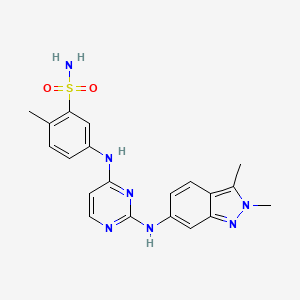
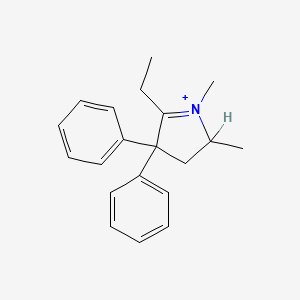
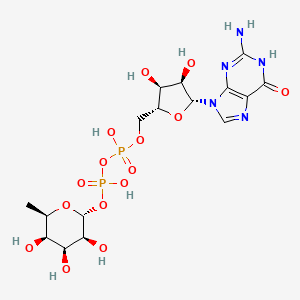
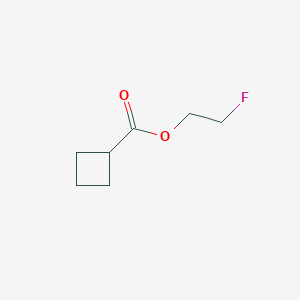
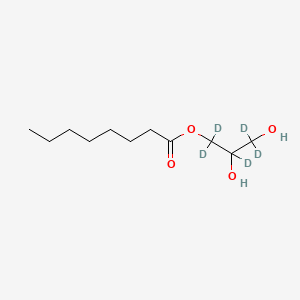
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
